molecular formula C11H16N4O2 B1627165 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid CAS No. 924834-88-8

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid

Cat. No. B1627165
M. Wt: 236.27 g/mol
InChI Key: FMHAXISXKNVJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid, also known as MPMP, is a pyrimidine derivative that has shown promising results in scientific research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid is not fully understood, but it has been suggested that it acts as a DNA intercalator, inhibiting DNA replication and transcription. 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid has also been shown to inhibit the activity of some enzymes, such as topoisomerases and kinases, which play important roles in cell proliferation and survival.

Biochemical And Physiological Effects

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid has also been shown to inhibit the replication of some viruses, such as herpes simplex virus and human cytomegalovirus, indicating its potential as an antiviral agent. In addition, 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid has been shown to have low toxicity in normal cells, suggesting its potential as a safe and effective drug.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid in lab experiments is its high yield and purity, which makes it easy to obtain and use. Another advantage is its versatility, as it can be modified to target different diseases or to improve its properties. However, one limitation is its limited solubility in water, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity in high doses, which requires careful evaluation and monitoring.

Future Directions

There are several future directions for the study of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid. One direction is the design and synthesis of new derivatives with improved properties, such as higher solubility and selectivity. Another direction is the evaluation of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects. Additionally, the use of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid in nanomedicine and drug delivery systems is an emerging area of research, with potential applications in targeted drug delivery and imaging.

Scientific Research Applications

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid has been tested for its anticancer and antiviral activities. In drug discovery, 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid has been used as a scaffold for the design of new drugs targeting different diseases. In materials science, 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-8-9(10(16)17)7-12-11(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHAXISXKNVJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586491
Record name 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid

CAS RN

924834-88-8
Record name 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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